molecular formula C20H21N5O2S B11979322 N'-Benzylidene-2-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide CAS No. 303102-65-0

N'-Benzylidene-2-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Cat. No.: B11979322
CAS No.: 303102-65-0
M. Wt: 395.5 g/mol
InChI Key: IVOGPUAGZIQQKF-FYJGNVAPSA-N
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Description

N'-Benzylidene-2-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.5 g/mol. The purity is usually 95%.
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Biological Activity

N'-Benzylidene-2-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has the molecular formula C20H21N5O2SC_{20}H_{21}N_5O_2S and a molecular weight of 395.5 g/mol. Its structure features a triazole ring, which is known for conferring various biological properties. The IUPAC name is N-[(E)-benzylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds related to this compound have shown promising results against various cancer cell lines. In vitro evaluations indicated significant cytotoxic effects on human colon cancer (HCT 116) cells, with IC50 values suggesting high potency compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (μM)Reference
N'-Benzylidene derivativeHCT 1164.363
DoxorubicinHCT 11618.76

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives have been reported to exhibit significant antibacterial and antifungal activities. Studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi such as Candida albicans .

Antioxidant Properties

N'-Benzylidene derivatives have shown notable antioxidant activity in various assays. The synthesized compounds exhibited lower IC50 values than standard antioxidants like gallic acid, indicating their potential utility in combating oxidative stress-related diseases .

CompoundIC50 (μg/mL)Reference
N'-Benzylidene derivative0.74
Gallic Acid1.2

The biological activities of N'-Benzylidene derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : The compounds have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
  • Tyrosine Kinase Inhibition : Molecular docking studies suggest that these compounds may act via inhibition of tyrosine kinases, which are crucial in cancer cell proliferation .
  • Oxidative Stress Reduction : The antioxidant properties help in mitigating cellular damage caused by free radicals, contributing to their protective effects against various diseases .

Case Studies

A significant study involved the synthesis and evaluation of several triazole-thione derivatives related to this compound. These derivatives were tested for their anticancer properties in vitro and demonstrated varying degrees of effectiveness against different cancer cell lines.

Chemical Reactions Analysis

Hydrazone Formation

The reaction involves the condensation of the hydrazide group with aromatic aldehydes (e.g., benzaldehyde) to form the benzylidene moiety. This reaction typically proceeds via:

  • Imine formation : Attack of the hydrazide’s hydrazine nitrogen on the aldehyde carbonyl.

  • Dehydration : Loss of water to form the hydrazone.

Mechanism :

text
Hydrazide (NH-NH-) + Aldehyde (RCHO) → Hydrazine-aldehyde adduct → Hydrazone (RCH=N-NH-) + H2O

This reaction is critical for introducing the benzylidene substituent and is typically carried out under mild conditions (e.g., room temperature, methanol) .

Thioether Stability and Reactivity

The thioether group (-S-) in the triazole ring is susceptible to oxidation and nucleophilic substitution . For example:

  • Oxidation : Reaction with strong oxidizing agents (e.g., H₂O₂) can convert the thioether to a sulfoxide or sulfone.

  • Nucleophilic substitution : The thioether can undergo displacement reactions with strong nucleophiles (e.g., hydroxide ions under alkaline conditions).

Acid/Base Sensitivity

The compound reacts with strong acids or bases , likely due to:

  • Hydrazone protonation : Acidic conditions may protonate the hydrazone, altering its stability.

  • Triazole ring reactivity : Basic conditions could deprotonate the triazole ring, leading to potential degradation.

Characterization and Molecular Data

Table 2: Molecular Properties

PropertyValueSource
Molecular weight~433.6 g/mol
ReactivitySensitive to oxidation; reacts with strong acids/bases
Key functional groupsTriazole ring, thioether, hydrazone, hydrazide

Characterization techniques include:

  • NMR : Used to confirm the integrity of the triazole and hydrazone moieties.

  • IR : Identifies functional groups (e.g., -NH stretches for hydrazides, C=N bonds for hydrazones).

  • MS : Verifies molecular weight and fragmentation patterns .

Biological Activity

While not directly tested in the provided sources, structurally similar triazole-thioacetohydrazides have shown:

  • Anticancer activity : Inhibition of melanoma, breast, and pancreatic cancer cell lines .

  • Antimicrobial effects : Dependent on substituents (e.g., methoxyphenyl groups).

Stability and Degradation

  • Force degradation studies : Triazole derivatives undergo methylation (e.g., via N-methyltransferases) or hydrolysis under stress conditions.

  • pH sensitivity : Stability is pH-dependent, with alkaline conditions promoting degradation.

Research Findings and Trends

  • Hydrazone diversity : Varying aldehydes (e.g., substituted benzaldehydes) significantly impacts biological activity .

  • Triazole substitution : The 4-ethyl-5-(4-methoxyphenyl) substitution enhances lipophilicity, potentially improving drug permeability.

  • Synthetic efficiency : Multi-step protocols are optimized for yield, with hydrazone formation typically achieving ~80% efficiency .

Properties

CAS No.

303102-65-0

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21N5O2S/c1-3-25-19(16-9-11-17(27-2)12-10-16)23-24-20(25)28-14-18(26)22-21-13-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3,(H,22,26)/b21-13+

InChI Key

IVOGPUAGZIQQKF-FYJGNVAPSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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